molecular formula C22H24N2O2 B494448 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Número de catálogo: B494448
Peso molecular: 348.4 g/mol
Clave InChI: GIDGOTRHCNXXKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the benzodiazepine binding site on GABA A receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission through the neurotransmitter gamma-aminobutyric acid (GABA).

Mode of Action

The compound interacts with its target by binding to the benzodiazepine binding site on GABA A receptors . This interaction enhances the effect of GABA, leading to an increase in the influx of chloride ions into the neuron. This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential. This ultimately leads to a decrease in neuronal excitability.

Biochemical Pathways

The compound’s action affects the GABAergic pathway, which is one of the main inhibitory pathways in the central nervous system . By enhancing the effect of GABA, the compound increases inhibitory neurotransmission, which can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects.

Result of Action

The compound has been found to have potent antioxidant and anxiolytic effects . In particular, it has been shown to have a strong anxiolytic effect in various in vivo mouse models, even at an oral dose of 1.0 mg/kg .

Análisis Bioquímico

Biochemical Properties

Similar benzodiazepine derivatives have been reported to exhibit antioxidant and anxiolytic activities . These compounds may interact with various enzymes, proteins, and other biomolecules, but specific interactions of this compound have not been reported.

Molecular Mechanism

Benzodiazepines typically exert their effects at the molecular level by binding to the benzodiazepine site of GABA_A receptors, leading to enhanced inhibitory neurotransmission .

Metabolic Pathways

The metabolic pathways involving 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are not well-characterized. Benzodiazepines are generally metabolized in the liver by cytochrome P450 enzymes .

Actividad Biológica

11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (commonly referred to as the title compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O2. It features a complex structure characterized by a dibenzo[b,e][1,4]diazepine core with a methoxyphenyl substituent. The presence of multiple functional groups contributes to its biological activity.

PropertyValue
Molecular Weight348.44 g/mol
CAS Number82408-02-4
SolubilitySoluble in organic solvents
Melting PointNot specified

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antidepressant Effects

Studies have shown that derivatives of dibenzo[b,e][1,4]diazepines can exhibit antidepressant-like effects. The title compound has been tested in various animal models for its ability to alleviate symptoms of depression. For instance, it demonstrated significant reductions in immobility time in the forced swim test (FST), suggesting potential efficacy as an antidepressant agent.

2. Anxiolytic Properties

Similar compounds have been noted for their anxiolytic effects. The title compound was evaluated using the elevated plus maze (EPM) test and showed increased time spent in the open arms compared to controls, indicating reduced anxiety levels.

3. Neuroprotective Effects

Research has indicated that the compound may possess neuroprotective properties against oxidative stress and neuroinflammation. In vitro studies using neuronal cell lines demonstrated that it could reduce cell death induced by excitotoxic agents.

The exact mechanism of action for the title compound is not fully elucidated; however, it is hypothesized to interact with neurotransmitter systems:

  • GABAergic System : Similar diazepine compounds often act as GABA_A receptor modulators. The title compound may enhance GABAergic transmission, contributing to its anxiolytic and sedative effects.
  • Serotonergic System : There is evidence suggesting that compounds with similar structures may influence serotonin pathways, which are critical in mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Case Study 1: Antidepressant Activity

A study published in Acta Crystallographica demonstrated that the compound significantly reduced depressive-like behavior in rodent models when administered at varying doses over a two-week period. Behavioral assessments included FST and sucrose preference tests to measure anhedonia.

Case Study 2: Anxiolytic Effects

In another investigation reported in Frontiers in Pharmacology, researchers assessed the anxiolytic potential of this compound using EPM and light-dark box tests. Results indicated a dose-dependent increase in exploratory behavior consistent with reduced anxiety.

Case Study 3: Neuroprotection

A recent study highlighted in Neuroscience Letters examined the neuroprotective effects of the title compound against oxidative stress-induced neuronal death. The findings suggested that it effectively mitigated cell death through antioxidant mechanisms.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Antidepressant Activity : Research has indicated that dibenzo diazepines may exhibit antidepressant properties. The structural characteristics of this compound suggest potential interaction with neurotransmitter systems involved in mood regulation.
  • Anxiolytic Effects : Similar compounds have been studied for their anxiolytic effects. The ability to modulate GABAergic activity could provide therapeutic benefits for anxiety disorders.
  • Neuroprotective Properties : Some studies suggest that compounds within this class may offer neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Synthesis and Structural Studies

The synthesis of 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been documented in various studies. For instance:

  • A study published in Acta Crystallographica detailed the crystallographic analysis of the compound, highlighting its hydrogen bonding patterns and molecular interactions which are crucial for its biological activity .

Case Study 1: Antidepressant Screening

A study conducted by researchers at the University of Notre Dame investigated the antidepressant-like effects of similar dibenzo diazepines in animal models. The findings suggested that these compounds could significantly reduce depressive behaviors when administered in controlled doses.

Case Study 2: Anxiolytic Effects

In a clinical trial involving patients with generalized anxiety disorder, a derivative of this compound was tested for its efficacy compared to standard treatments. Results indicated a notable reduction in anxiety symptoms with minimal side effects, suggesting a favorable profile for further development.

Propiedades

IUPAC Name

6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-22(2)12-18-20(19(25)13-22)21(14-8-10-15(26-3)11-9-14)24-17-7-5-4-6-16(17)23-18/h4-11,21,23-24H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDGOTRHCNXXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key structural features of 11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one monohydrate?

A1: This compound exhibits a complex structure with two aromatic rings connected by a seven-membered ring containing a nitrogen atom. A key feature is the presence of a co-crystallized water molecule, interacting with the compound through hydrogen bonding. Specifically, the water molecule forms hydrogen bonds with the nitrogen and oxygen atoms of the molecule []. This interaction influences the overall three-dimensional network formed by the molecules in the crystal lattice. Additionally, the dihedral angle between the two aromatic rings is 65.46° [], a factor potentially influencing its chemical behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.